

Literature review on "Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate"

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Compound of Interest

Compound Name: Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate

Cat. No.: B1362749

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An In-depth Technical Guide to **Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate**

Introduction

Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate, with CAS Number 82032-43-7, is a bifunctional heterocyclic compound of significant interest in medicinal and synthetic chemistry. [1][2] Its imidazole core is a privileged scaffold, present in numerous natural products and pharmacologically active molecules, conferring properties such as hydrogen bonding capability and amphoteric nature. [3] This guide provides a comprehensive overview of its synthesis, properties, and applications, offering field-proven insights for researchers in drug development and organic synthesis. The molecule's structure, featuring both a nucleophilic hydroxymethyl group and an electrophilic methyl ester, makes it a versatile building block for creating diverse and complex chemical entities. [1] It is particularly noted as a key intermediate in the development of novel pharmaceuticals, including those with antimicrobial and antifungal properties, as well as agents targeting metabolic disorders. [1]

Physicochemical and Spectroscopic Profile

The compound is typically a white to off-white crystalline powder with a melting point of 173 °C. [1] Its stability and compatibility with various reaction conditions make it a reliable intermediate in multi-step synthetic campaigns. [1]

Table 1: General Properties

Property	Value	Reference
CAS Number	82032-43-7	[1][2]
Molecular Formula	C ₆ H ₈ N ₂ O ₃	[1][2]
Molecular Weight	156.14 g/mol	[1][2]
Appearance	White to almost white crystalline powder	[1]
Melting Point	173 °C	[1]

| Storage | Room Temperature |[1] |

Table 2: Predicted Spectroscopic Data

While experimental spectra are not widely published, spectral characteristics can be reliably predicted based on the structure and data from analogous compounds. A ¹H NMR spectrum is noted to be available in a 400 MHz DMSO-d₆ format.[2]

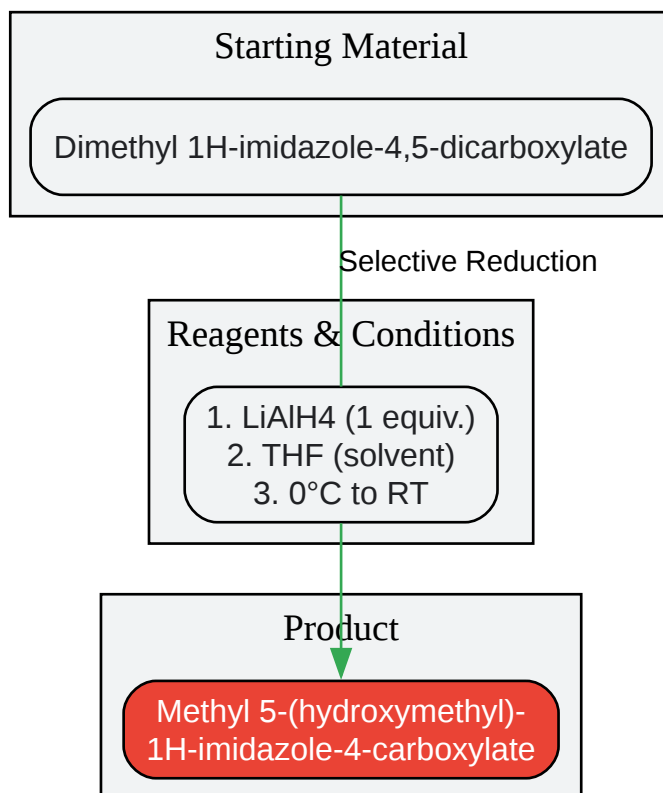
Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Notes
^1H	~7.8-8.2	Singlet	Imidazole C2-H. The precise shift is influenced by solvent and concentration.
^1H	~5.0-5.5	Triplet	-CH ₂ OH. Coupling to the CH ₂ protons. Broadens or exchanges with D ₂ O.
^1H	~4.6-4.8	Doublet	-CH ₂ OH. Coupled to the hydroxyl proton. Becomes a singlet upon D ₂ O exchange.
^1H	~3.7-3.9	Singlet	-COOCH ₃ . Methyl ester protons.
^1H	~12.0-13.0	Broad Singlet	Imidazole NH. Exchangeable proton, often broad and may not be observed.
^{13}C	~162-165	Singlet	C=O (Ester carbonyl).
^{13}C	~135-140	Singlet	Imidazole C2.
^{13}C	~130-135	Singlet	Imidazole C4. Quaternary carbon attached to the ester.
^{13}C	~125-130	Singlet	Imidazole C5. Quaternary carbon attached to the hydroxymethyl group.
^{13}C	~55-58	Singlet	-CH ₂ OH.
^{13}C	~51-53	Singlet	-COOCH ₃ .

Synthesis and Reaction Chemistry

Plausible Synthetic Route: Selective Reduction

A robust and logical pathway to **Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate** is the selective mono-reduction of a readily available symmetric precursor, Dimethyl 1H-imidazole-4,5-dicarboxylate. This approach leverages the high reactivity of ester groups towards powerful reducing agents like Lithium Aluminum Hydride (LAH).

Causality Behind Experimental Design: The key to achieving the target molecule is selectivity. The complete reduction of both ester groups in Dimethyl 1H-imidazole-4,5-dicarboxylate yields 4,5-di(hydroxymethyl)imidazole.[4] To favor mono-reduction, the stoichiometry of the reducing agent is critical. By using approximately one equivalent of LAH relative to the diester starting material, one ester group is preferentially reduced while the other remains intact. The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to modulate the reactivity of LAH and minimize over-reduction. The slight electronic asymmetry between the C4 and C5 positions of the imidazole ring may also contribute to the selectivity of this reaction.



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Caption: Synthetic workflow for the target compound.

Representative Experimental Protocol

This protocol is adapted from the procedure for the di-reduction of the same starting material and represents a viable method for the target synthesis.^[4]

- **Reaction Setup:** To a stirred suspension of Lithium Aluminum Hydride (1.0 equivalent) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.
- **Addition of Starting Material:** Dissolve Dimethyl 1H-imidazole-4,5-dicarboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of starting material and the formation of the mono-reduced product.
- **Work-up and Quenching:** Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
- **Isolation:** Filter the resulting aluminum salts through a pad of Celite® and wash thoroughly with THF or ethyl acetate.
- **Purification:** Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel or by recrystallization to yield the pure **Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate**.

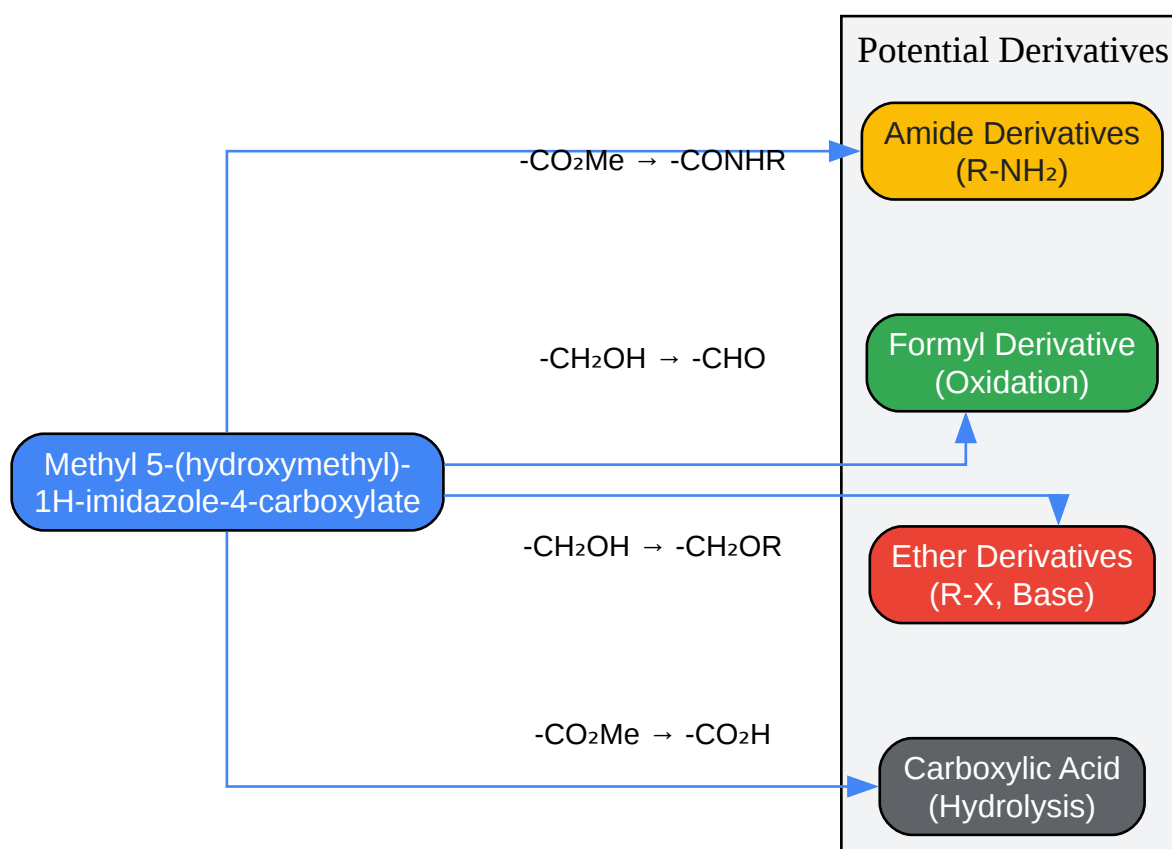
Applications in Medicinal Chemistry and Drug Development

The true value of **Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate** lies in its utility as a versatile synthetic intermediate. The two distinct functional groups—the hydroxymethyl at C5

and the methyl carboxylate at C4—can be selectively modified to build a library of more complex molecules.

- **Hydroxymethyl Group Reactivity:** The primary alcohol is a versatile handle for introducing a wide range of functionalities. It can be easily oxidized to an aldehyde, which can then participate in reductive aminations or Wittig-type reactions. Alternatively, it can be converted into a leaving group (e.g., tosylate or mesylate) or an ether, allowing for the introduction of diverse side chains.
- **Ester Group Reactivity:** The methyl ester is readily converted into amides by reaction with various amines, a common transformation in medicinal chemistry to modulate solubility and biological activity. It can also be hydrolyzed to the corresponding carboxylic acid or reduced to a second hydroxymethyl group if desired.

This dual functionality allows for the systematic exploration of chemical space around the imidazole core, which is essential for structure-activity relationship (SAR) studies in drug discovery. Its role as a building block for antimicrobial and antifungal agents is particularly well-documented.^[1]



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Caption: Versatility as a synthetic intermediate.

Conclusion

Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate is a high-value, strategically important building block for chemical and pharmaceutical research. Its straightforward, plausible synthesis via selective reduction and the orthogonal reactivity of its functional groups provide a robust platform for the discovery of new bioactive molecules. This guide has detailed its key characteristics, a reliable synthetic strategy, and its potential for derivatization, providing researchers with the foundational knowledge required to leverage this compound in their synthetic programs.

References

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